N2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N6-(1-(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)ethylidene)-N2-methyl-L-lysine
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Overview
Description
N2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N6-(1-(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)ethylidene)-N2-methyl-L-lysine is a complex organic compound that belongs to the class of amino acid derivatives. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, a hydroxycyclohexenone moiety, and a methylated lysine residue. Such compounds are often used in peptide synthesis and various biochemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N6-(1-(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)ethylidene)-N2-methyl-L-lysine typically involves multiple steps:
Protection of the Lysine Residue: The lysine residue is first protected using the fluorenylmethoxycarbonyl (Fmoc) group to prevent unwanted reactions at the amino group.
Formation of the Hydroxycyclohexenone Moiety: The hydroxycyclohexenone moiety is synthesized separately through a series of reactions involving cyclohexanone derivatives.
Coupling Reaction: The protected lysine and the hydroxycyclohexenone moiety are then coupled under specific conditions, often using coupling reagents like EDCI or DCC.
Deprotection: Finally, the Fmoc group is removed under basic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of such compounds may involve automated peptide synthesizers and large-scale reactors to handle the multi-step synthesis efficiently. The use of high-purity reagents and stringent reaction conditions ensures the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The compound can participate in substitution reactions, especially at the amino and hydroxy groups.
Common Reagents and Conditions
Oxidizing Agents: PCC, KMnO4, or Jones reagent.
Reducing Agents: NaBH4, LiAlH4.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carbonyl group may produce an alcohol.
Scientific Research Applications
N2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N6-(1-(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)ethylidene)-N2-methyl-L-lysine has several applications in scientific research:
Peptide Synthesis: The compound is used as a building block in the synthesis of peptides and proteins.
Biochemical Studies: It serves as a probe in studying enzyme-substrate interactions and protein folding.
Medicinal Chemistry: The compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industrial Applications: It is used in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of N2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N6-(1-(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)ethylidene)-N2-methyl-L-lysine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The pathways involved often include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
Fmoc-Lysine: A simpler derivative used in peptide synthesis.
Fmoc-Lys(Me)-OH: A methylated lysine derivative with similar protective groups.
Cyclohexenone Derivatives: Compounds with similar hydroxycyclohexenone moieties.
Uniqueness
N2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N6-(1-(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)ethylidene)-N2-methyl-L-lysine is unique due to its combination of protective groups and functional moieties, making it a versatile tool in synthetic and biochemical applications.
Properties
IUPAC Name |
(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-6-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]hexanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H38N2O6/c1-20(29-27(35)17-32(2,3)18-28(29)36)33-16-10-9-15-26(30(37)38)34(4)31(39)40-19-25-23-13-7-5-11-21(23)22-12-6-8-14-24(22)25/h5-8,11-14,25-26,35H,9-10,15-19H2,1-4H3,(H,37,38)/t26-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPRFFONVXMBNRP-SANMLTNESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NCCCCC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=C(CC(CC4=O)(C)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=NCCCC[C@@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=C(CC(CC4=O)(C)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H38N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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